molecular formula C19H15F2NO2 B2542800 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1351631-49-6

2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2542800
CAS No.: 1351631-49-6
M. Wt: 327.331
InChI Key: XZYBRAMSUMJAKU-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzoyl chloride and 2-(naphthalen-1-yl)ethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-difluorobenzoyl chloride is added dropwise to a solution of 2-(naphthalen-1-yl)ethanol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(2-hydroxy-2-(naphthalen-2-yl)ethyl)benzamide: Similar structure but with different fluorine substitution pattern.

    4-hydroxy-2-quinolones: Different core structure but similar functional groups.

Uniqueness

2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both difluorobenzamide and naphthyl groups, which confer distinct chemical and physical properties.

Biological Activity

2,4-Difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide (CAS Number: 1351631-49-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C19H15F2NO2C_{19}H_{15}F_2NO_2 with a molecular weight of 327.3 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that benzamide derivatives exhibit significant antitumor activity. A study on related compounds demonstrated that certain benzamides could inhibit cell proliferation in various cancer cell lines, including colon carcinoma (HCT-15) and others. The mechanism often involves the inhibition of key enzymes or pathways that promote tumor growth, such as dihydrofolate reductase (DHFR) .

The biological activity of this compound may involve the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cell survival and proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of various benzamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited moderate to high potency against several cancer cell lines. For instance:

  • Compound I-8, a derivative with structural similarities, showed strong inhibition of RET kinase activity, which is implicated in various cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the benzamide structure significantly affect biological activity. For example:

  • The presence of electron-withdrawing groups like fluorine enhances the potency against specific targets.
  • Hydroxyl groups contribute to increased solubility and bioavailability .

Data Table: Summary of Biological Activities

Activity Observation
Antitumor ActivitySignificant inhibition in cancer cell lines
Enzyme InhibitionPotential inhibition of DHFR and other key enzymes
Apoptosis InductionInduces programmed cell death in certain conditions
Structure ModificationsEnhances potency and bioavailability

Properties

IUPAC Name

2,4-difluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2/c20-13-8-9-16(17(21)10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBRAMSUMJAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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